molecular formula C19H22BrN3O2 B3610041 3-bromo-4-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide

3-bromo-4-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide

Cat. No. B3610041
M. Wt: 404.3 g/mol
InChI Key: NQMDHKJXDLUUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-bromo-4-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide” is a complex organic compound. It contains a benzamide group, which is an amide derived from benzoic acid, and a piperazine group, which is a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. It would contain a benzamide core, with a bromo group and a methoxy group attached to the benzene ring, and a piperazine ring attached to the amide nitrogen .


Chemical Reactions Analysis

As a complex organic compound, “this compound” could potentially undergo a variety of chemical reactions. The bromo group could be replaced through nucleophilic substitution reactions, the amide group could participate in condensation reactions, and the piperazine ring could undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromo group could increase its density and boiling point compared to the parent benzamide, while the presence of the methoxy and piperazine groups could affect its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many brominated compounds are hazardous and require careful handling. The compound could also potentially be harmful if ingested or if it comes into contact with the skin or eyes .

Future Directions

The future directions for research on this compound could be quite broad, given its complex structure. Potential areas of interest could include exploring its potential uses in pharmaceuticals or materials science, investigating its reactivity under different conditions, or studying its behavior in biological systems .

properties

IUPAC Name

3-bromo-4-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O2/c1-22-9-11-23(12-10-22)17-6-4-3-5-16(17)21-19(24)14-7-8-18(25-2)15(20)13-14/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMDHKJXDLUUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-4-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-bromo-4-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-bromo-4-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-bromo-4-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
3-bromo-4-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-bromo-4-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.